1-[(6-Chloropyridin-3-yl)methyl]indole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-14-6-5-11(9-16-14)10-17-8-7-12-3-1-2-4-13(12)17/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMBZIUJEVLQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324264 | |
| Record name | 1-[(6-chloropyridin-3-yl)methyl]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666181 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861207-51-4 | |
| Record name | 1-[(6-chloropyridin-3-yl)methyl]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Properties of indole derivatives with chloropyridine substituents
An In-Depth Technical Guide to the Properties of Indole Derivatives with Chloropyridine Substituents
Foreword: The Strategic Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, both the indole and pyridine ring systems are considered "privileged scaffolds" due to their ubiquitous presence in biologically active compounds, from natural products to FDA-approved drugs.[1][2][3][4][5][6] The indole nucleus, with its unique electronic properties, serves as a structural mimic for tryptophan and can engage in various non-covalent interactions with biological targets.[7][8] The pyridine ring, a bioisostere of a phenyl group, enhances solubility and provides a key hydrogen bond acceptor, improving pharmacokinetic profiles. The strategic introduction of a chlorine atom onto the pyridine ring further modulates the molecule's electronic character, lipophilicity, and metabolic stability, often enhancing its therapeutic efficacy.[9]
This guide, prepared from the perspective of a senior application scientist, delves into the synthesis, characterization, and multifaceted biological properties of hybrid molecules that covalently link these two powerful moieties. We will explore the causal relationships behind synthetic strategies, dissect structure-activity relationships, and provide validated experimental protocols to empower researchers in the field of drug discovery.
Synthetic Strategies: Constructing the Indole-Chloropyridine Core
The successful synthesis of indole-chloropyridine derivatives hinges on the strategic formation of either the indole core or the crucial bond linking the two heterocyclic systems. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
From a practical standpoint, two dominant strategies emerge:
-
Constructing the Indole Ring onto a Chloropyridine Precursor: This approach is highly effective when the chloropyridine starting material is readily accessible. Classic named reactions are often adapted for this purpose. The Larock indole synthesis, for example, facilitates the palladium-catalyzed reaction of a 2-bromoaniline with an alkyne-functionalized chloropyridine, enabling the direct formation of the indole ring.[10]
-
Coupling Pre-formed Indole and Chloropyridine Moieties: This is arguably the more modular approach, allowing for greater diversity in the final products. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are workhorses in this domain. Alternatively, condensation reactions like the Claisen-Schmidt condensation can be employed to link an indolic aldehyde with a pyridinic acetophenone, forming a chalcone bridge.[11] Multi-component reactions that combine indole, an aldehyde, and an amine in a single pot offer an efficient, atom-economical alternative.[12]
Below is a generalized workflow illustrating a common synthetic approach.
Caption: Generalized workflow for the synthesis of an indole-chloropyridine derivative.
Physicochemical and Spectroscopic Characterization
Unambiguous structural confirmation is the bedrock of drug discovery. Each newly synthesized compound must be rigorously characterized to ensure its identity and purity before any biological evaluation. A multi-technique approach is standard practice.
| Technique | Key Observables for Indole-Chloropyridine Derivatives |
| ¹H NMR | - Indole N-H Proton: A characteristic broad singlet, typically downfield (> 8.0 ppm). - Aromatic Protons: Complex multiplets in the 6.5-8.5 ppm region, corresponding to both indole and pyridine rings. Specific splitting patterns can confirm substitution. - Aliphatic Protons: Signals corresponding to any linker or substituent groups.[13] |
| ¹³C NMR | - Indole Carbons: Characteristic signals, with C2 often appearing around 120-140 ppm and C3 around 100-120 ppm. - Pyridine Carbons: Signals in the aromatic region, with the carbon attached to the chlorine atom showing a characteristic shift.[13] |
| FT-IR | - N-H Stretch: A sharp peak around 3400 cm⁻¹ for the indole N-H. - C=N Stretch: Vibrations from the pyridine ring around 1630 cm⁻¹. - C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.[13][14] |
| HRMS | Provides the exact mass of the molecule, confirming the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) serves as a definitive confirmation of its presence.[15] |
| X-ray Crystallography | Offers unambiguous proof of structure and stereochemistry in the solid state. It reveals crucial information about bond lengths, angles, and intermolecular interactions like hydrogen bonding and π-stacking.[16] |
Biological Activities and Therapeutic Potential
The fusion of indole and chloropyridine moieties has yielded derivatives with a remarkable breadth of pharmacological activities. This versatility stems from the ability of the hybrid scaffold to interact with multiple biological targets, making it a fertile ground for drug development.
Anticancer Activity
A predominant focus of research has been on the anticancer potential of these compounds.[2][6][8][17] They exert their effects through several mechanisms of action:
-
Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Indole-chloropyridine derivatives have been identified as potent inhibitors of several key kinases, including UNC-51-like kinase 1 (ULK1) in hepatocellular carcinoma, Src kinase in colon and ovarian cancer, and AKT2 in glioblastoma.[12][18][19] By blocking the ATP-binding pocket of these enzymes, the compounds disrupt downstream signaling pathways essential for cancer cell proliferation and survival.[20]
-
Tubulin Polymerization Inhibition: The cytoskeleton is a critical target in cancer therapy. Certain derivatives act as anti-mitotic agents by binding to tubulin, preventing the formation of microtubules, which arrests the cell cycle in the G2/M phase and induces apoptosis.[21]
-
Induction of Apoptosis: Beyond cell cycle arrest, these compounds can trigger programmed cell death through various intrinsic and extrinsic pathways, often involving the modulation of p53 and p21 protein expression.[22]
Caption: Inhibition of the PI3K/AKT signaling pathway by an indole-chloropyridine derivative.
Antimicrobial and Antiviral Activities
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[23] Indole-chloropyridine derivatives have demonstrated significant promise in this area.
-
Antibacterial/Antifungal: Compounds have shown potent activity against a range of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans.[11][15][24][25][26] Some derivatives exhibit minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics.[7][11] A key mechanism involves the inhibition of biofilm formation, a critical factor in persistent infections.[27]
-
Antiviral: The scaffold has also been explored for antiviral applications. Notably, derivatives have been designed as HIV-1 fusion inhibitors that target the gp41 transmembrane glycoprotein, preventing viral entry into host cells.[28] More recently, these compounds have been investigated as potential inhibitors of SARS-CoV-2 proteases.[29]
Other Pharmacological Properties
The therapeutic potential extends beyond oncology and infectious diseases. Specific derivatives have been identified as selective COX-2 inhibitors , demonstrating anti-inflammatory activity comparable to celecoxib.[15] This highlights the scaffold's potential for developing safer non-steroidal anti-inflammatory drugs (NSAIDs).
Structure-Activity Relationships (SAR)
Understanding how specific structural modifications impact biological activity is crucial for rational drug design and lead optimization.[3] For indole-chloropyridine derivatives, several key SAR trends have been elucidated.
-
Position of the Chlorine Atom: The location of the chlorine on the pyridine ring significantly influences activity. Its electron-withdrawing nature and steric bulk can alter binding affinity and molecular conformation.[4]
-
Nature of the Linker: The bridge connecting the two rings (e.g., a direct bond, an enone system, an amide) dictates the overall geometry and flexibility of the molecule, which is critical for fitting into the binding pocket of a target protein.
-
Substitution on the Indole Ring: The addition of substituents to the indole core can fine-tune the compound's properties. For instance, incorporating a halogen like chlorine or bromine at the 5-position of the indole has been shown to enhance anticancer activity.[12][30] Similarly, electron-withdrawing groups like nitro (NO₂) can modulate kinase inhibitory activity.[31]
Caption: A logical diagram illustrating key structure-activity relationship principles.
Key Experimental Protocols
To ensure reproducibility and reliability, all experimental work must follow well-defined, self-validating protocols. Below are representative procedures for the synthesis and biological evaluation of an indole-chloropyridine derivative.
Protocol 1: Synthesis via Claisen-Schmidt Condensation
Objective: To synthesize (E)-1-(5-chloro-1H-indol-3-yl)-3-(pyridin-4-yl)prop-2-en-1-one.
Materials:
-
3-Acetyl-5-chloroindole (1.0 eq)
-
Pyridine-4-carboxaldehyde (1.1 eq)
-
Sodium Hydroxide (NaOH) pellets (2.0 eq)
-
Ethanol (EtOH), 95%
-
Deionized Water
-
Argon gas supply
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetyl-5-chloroindole (e.g., 1.93 g, 10 mmol) in 30 mL of 95% ethanol. Stir until fully dissolved.
-
Aldehyde Addition: To the stirring solution, add pyridine-4-carboxaldehyde (e.g., 1.05 mL, 11 mmol) via syringe.
-
Base Addition: In a separate beaker, prepare a solution of NaOH (e.g., 0.80 g, 20 mmol) in 10 mL of deionized water. Cool the solution to room temperature. Add the NaOH solution dropwise to the reaction flask over 10 minutes.
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The formation of a new, less polar spot indicates product formation.
-
Workup: Upon completion, pour the reaction mixture into 100 mL of ice-cold water. A yellow precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid three times with 20 mL of cold deionized water to remove excess NaOH.
-
Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from hot ethanol.
-
Validation: Dry the purified yellow crystals under vacuum. Determine the yield. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. The data should be consistent with the target structure of (E)-1-(5-chloro-1H-indol-3-yl)-3-(pyridin-4-yl)prop-2-en-1-one.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line (e.g., A549 lung carcinoma).
Materials:
-
A549 cells
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compound (dissolved in DMSO to a 10 mM stock)
-
Doxorubicin (Positive Control)
-
DMSO (Vehicle Control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for the positive control (Doxorubicin) and a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Validation and Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability). Plot the percentage viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value. The positive control should show a potent cytotoxic effect, validating the assay's sensitivity.
Conclusion and Future Perspectives
Indole derivatives bearing a chloropyridine substituent represent a highly versatile and pharmacologically significant class of compounds. Their synthetic accessibility and modular nature allow for the creation of diverse chemical libraries, while their ability to interact with a wide range of biological targets—from bacterial enzymes to human kinases—underscores their immense therapeutic potential.[3][8][17]
Future research should focus on several key areas:
-
Target Selectivity: While broad-spectrum activity is useful, developing derivatives with high selectivity for specific kinase isoforms or microbial targets will be crucial for minimizing off-target effects and improving safety profiles.
-
Mechanism of Action Studies: Deeper investigation into the precise molecular mechanisms, especially for novel compounds, will aid in rational design and identify potential biomarkers for patient stratification.
-
Pharmacokinetic Optimization: Efforts to improve the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds will be essential for translating potent in vitro activity into in vivo efficacy.
The strategic combination of the indole and chloropyridine scaffolds has proven to be a powerful approach in drug discovery. The continued exploration of this chemical space, guided by the principles of medicinal chemistry and validated by rigorous biological evaluation, promises to deliver the next generation of therapeutics for a host of human diseases.
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- Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. (2015). PLoS ONE.
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- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). University of Dundee.
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- Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Deriv
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The 6-Chloropyridin-3-yl Methyl Pharmacophore: Strategic Applications in Agrochemical and Medicinal Chemistry
[1]
Physicochemical Profile & Electronic Characterization
The CPM moiety is not merely a lipophilic spacer; it is an electronic modulator. Replacing a benzyl group with a 6-chloropyridin-3-yl methyl group introduces significant changes in
Electronic Descriptors
The pyridine nitrogen atom acts as an electron sink, reducing the electron density of the aromatic ring. The addition of a chlorine atom at the C6 position further withdraws electron density via induction (
-
-Deficiency: The pyridine ring is
-deficient compared to a phenyl ring, making it less susceptible to oxidative metabolism at the ring carbons but potentially reactive towards nucleophiles (though the 6-Cl is relatively stable unless activated).[1] -
Basicity Modulation: The 6-chloro substituent significantly lowers the basicity of the pyridine nitrogen. While pyridine has a
of ~5.2, 2-chloropyridine drops to ~0.[1]49. This ensures that the CPM moiety remains unprotonated at physiological pH (7.4), a critical feature for its membrane permeability and binding kinetics.[1]
Lipophilicity (LogP)
The CPM group is less lipophilic than its 4-chlorobenzyl analog.[1] This reduction in LogP is advantageous for improving water solubility and reducing non-specific binding in plasma.[1]
| Pharmacophore | Electronic Nature | ||
| Benzyl ( | ~2.0 | N/A | Neutral / |
| 4-Chlorobenzyl | ~2.6 | N/A | Lipophilic / |
| 6-Chloropyridin-3-yl methyl | ~1.3 | < 1.0 | Polar / |
Pharmacology: The nAChR Selectivity Filter
The defining application of the CPM moiety is in modulating Nicotinic Acetylcholine Receptors (nAChRs). The "Selectivity Filter" between insect and mammalian receptors is a classic case study in structure-based drug design.[1]
Mechanism of Action
The CPM group serves as an anchor that positions the ligand within the nAChR binding pocket.
-
Mammalian nAChR (
, ): The binding pocket typically contains an anionic subsite (e.g., Trp, Tyr residues) that stabilizes cationic ligands like acetylcholine or nicotine (protonated at physiological pH). -
Insect nAChR: The pocket contains a cationic subsite (basic residues in Loop D) that repels cationic ligands but forms high-affinity interactions with electronegative pharmacophores (e.g., nitro or cyano groups found in neonicotinoids).[1]
The "Magic Methyl" & Chlorine Role
-
The 6-Chloro Substituent: It fills a hydrophobic pocket (steric fit) and reduces the basicity of the pyridine nitrogen, preventing protonation. This lack of protonation is crucial for selectivity against mammalian receptors, which often require a cationic center.[1]
-
The Methylene Bridge: It provides the necessary rotational freedom for the electronegative "tip" (nitro/cyano) to interact with the cationic subsite of the insect receptor.
Human Therapeutics (Tebanicline Case Study)
While CPM is dominant in insecticides, the 6-chloropyridine scaffold appears in human analgesics like Tebanicline (ABT-594) .[1] Tebanicline uses an ether linkage rather than a methylene bridge, but the 6-chloropyridine ring performs the same function: it mimics the electronics of the chloropyrazine in epibatidine but with lower toxicity.
Figure 1: The Selectivity Filter.[1] The low basicity of the CPM group prevents protonation at physiological pH, directing affinity toward insect nAChRs (which prefer neutral/electronegative ligands) and away from mammalian nAChRs (which prefer cations).
Synthetic Protocols
The introduction of the CPM group is typically achieved via two primary routes: Nucleophilic Displacement (Route A) or Reductive Amination (Route B).
Route A: Activation and Displacement (Standard)
This route is preferred for scale-up and when the nucleophile (amine/heterocycle) is sensitive to reducing conditions.[1]
Reagents:
-
Starting Material: 6-Chloropyridin-3-ylmethanol (commercially available or reduced from 6-chloronicotinic acid).[1]
-
Activation: Thionyl chloride (
) or Mesyl Chloride ( ).[1] -
Displacement:
or in DMF/Acetonitrile.[1]
Protocol:
-
Chlorination: Dissolve 6-chloropyridin-3-ylmethanol (
eq) in DCM at . Add ( eq) dropwise.[1] Stir at RT for 2h.[1] Evaporate volatiles to yield 2-chloro-5-(chloromethyl)pyridine hydrochloride.[1]-
Note: The free base is unstable; store as HCl salt.[1]
-
-
Coupling: Suspend the nucleophile (e.g., amine, amide, heterocycle) (
eq) and ( eq) in anhydrous Acetonitrile. -
Addition: Add the freshly prepared chloromethyl pyridine salt (
eq). Heat to reflux ( ) for 4–12h. -
Workup: Filter inorganic salts. Concentrate filtrate.[1] Purify via flash chromatography (Hexane/EtOAc).
Route B: Reductive Amination (Mild)
Ideal for late-stage functionalization of complex amines.[1]
Protocol:
-
Dissolve 6-chloropyridine-3-carbaldehyde (
eq) and the target amine ( eq) in DCE or MeOH. -
Add
( eq) and catalytic AcOH.[1] -
Stir at RT for 16h.
-
Quench with saturated
.[1] Extract with DCM.[1]
Figure 2: Synthetic pathways for installing the CPM pharmacophore. Route A is preferred for N-alkylation of heterocycles; Route B is preferred for secondary amines.[1]
Metabolic Stability & Toxicology[2]
Metabolic Liabilities
The methylene bridge (
- -Hydroxylation: Oxidation at the methylene carbon leads to an unstable hemiaminal, which collapses to release 6-chloronicotinic acid and the amine core.[1]
-
Mitigation: In human drug design, this liability is often managed by replacing the methylene with an ether oxygen (as in Tebanicline) or by introducing steric bulk (e.g.,
-methylation), though the latter may disrupt binding.
Toxicology Profile
-
Mammals: The CPM moiety itself is relatively low in acute toxicity because mammalian nAChRs do not bind the neutral/electronegative neonicotinoid pharmacophore tightly.
-
Metabolites: The primary metabolite, 6-chloronicotinic acid , is generally excreted rapidly.[1] However, des-nitro or des-cyano metabolites (where the electronegative tip is lost) can sometimes gain affinity for mammalian receptors, representing a potential toxicity risk that must be screened.[1]
References
-
Tomizawa, M., & Casida, J. E. (2003).[1] Selective Toxicity of Neonicotinoids Attributable to Specificity of Insect and Mammalian Nicotinic Receptors.[2][3] Annual Review of Entomology, 48, 339–364.[1][2]
-
Jeschke, P., & Nauen, R. (2008).[1] Neonicotinoids: From Zero to Hero in Insecticide Chemistry. Pest Management Science, 64(11), 1084–1098.[1]
-
Bannon, A. W., et al. (1998).[1][4] Broad-Spectrum, Non-Opioid Analgesic Activity by Selective Modulation of Neuronal Nicotinic Acetylcholine Receptors.[1] Science, 279(5347), 77–81.[1]
-
Toma, L., et al. (2002).[1] 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. Journal of Medicinal Chemistry, 45(18), 4011–4017.[1]
-
Yamamoto, I., et al. (1998).[1] Nicotinoids as Insecticides and Probes for the Nicotinic Acetylcholine Receptor.[2][3] Archives of Insect Biochemistry and Physiology, 37(1), 24-32.[1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neonicotinoid insecticides: molecular features conferring selectivity for insect versus mammalian nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Foundational Workflow: A Systematic Approach to CAS Number Identification
An In-Depth Technical Guide to the Identification of Chemical Abstract Service (CAS) Numbers for 1-[(6-Chloropyridin-3-yl)methyl]indole Analogs
For researchers, medicinal chemists, and drug development professionals, the accurate identification of chemical compounds is the bedrock of reproducible, high-quality science. The Chemical Abstracts Service (CAS) Registry Number® is the universally accepted standard for this purpose. This guide provides an in-depth, field-proven methodology for identifying CAS numbers for a specific and medicinally relevant class of compounds: analogs of this compound.
The core scaffold, combining a 6-chloropyridin-3-yl motif with an indole nucleus, is of significant interest in modern drug discovery. The chloropyridine fragment is a key component in compounds like neonicotinoids, which are potent agonists of nicotinic acetylcholine receptors (nAChRs). The indole ring is a privileged structure in medicinal chemistry, found in a vast array of bioactive natural products and synthetic drugs. The combination of these two pharmacophores presents a rich chemical space for exploring new therapeutic agents.
However, a frequent challenge arises when working with novel or specialized analogs: a CAS number may not be readily available or may not have been assigned at all. This guide moves beyond simple database lookups to provide a systematic and logical workflow for the comprehensive identification and verification of these critical identifiers.
The search for a CAS number for a specific analog is not a linear process but an iterative investigation. The causality behind this workflow is based on a principle of moving from the most specific to the most general search queries, leveraging different types of chemical identifiers and databases. This ensures that all potential avenues are explored, and the results are cross-validated.
Caption: A systematic workflow for identifying the CAS number of a chemical analog.
Key Methodologies and Experimental Protocols
This section details the practical application of the workflow, providing step-by-step protocols for utilizing authoritative public databases. Our primary tool for this demonstration will be PubChem, a comprehensive and freely accessible database from the U.S. National Institutes of Health (NIH).
Protocol 2.1: Direct Search by Name
This is the initial and most straightforward step. The goal is to find a direct match for the compound's IUPAC or common name.
-
Navigate to an authoritative database such as PubChem (pubchem.ncbi.nlm.nih.gov).[1]
-
Input the most specific chemical name into the search bar. For our core compound, this would be: 1-[(6-chloropyridin-3-yl)methyl]-1H-indole.
-
Execute the search.
-
Analyze Results : In this case, a direct search for the parent compound does not yield a dedicated entry with a CAS number. This is a common and important finding, indicating that we must broaden our search strategy.
Protocol 2.2: Substructure and Similarity Searching
When a direct search fails, the next logical step is to search for the core scaffold to find registered analogs. This is the most powerful technique for this topic. The principle is to define the key structural fragments and ask the database to find all molecules that contain them.
-
Navigate to the structure search functionality of the database (e.g., PubChem Structure Search).
-
Draw the Core Structure : Using the provided chemical editor, draw the this compound scaffold.
-
Define Search Type : Select "Substructure" as the search type. This will find all molecules that contain the drawn structure as a part of their larger structure.
-
Execute Search : The database will return a list of compounds containing the core scaffold.
-
Review and Refine : Examine the results for analogs with known CAS numbers. This search will reveal related structures, even if they are not indole-based. For example, it will identify the well-known neonicotinoid insecticide, Imidacloprid (CAS: 138261-41-3), which shares the 1-[(6-chloropyridin-3-yl)methyl] moiety.[2] This provides crucial context about the biological relevance of this chemical fragment.
Caption: The concept of a substructure search to identify related analogs.
Data Presentation: Representative Analogs and Identifiers
While a direct CAS number for the parent compound this compound is not readily found in public databases, the systematic search reveals CAS numbers for structurally related compounds. This is a critical insight for researchers, as it often means that simpler analogs may not have been synthesized and registered, representing a potential area for novel research.
The table below summarizes CAS numbers for key building blocks and related structures identified through the described search workflow. This data is invaluable for planning synthetic routes and for understanding the chemical landscape.
| Compound Name | Role/Relation to Core Topic | CAS Number | Source |
| Imidacloprid | Shares the chloropyridinylmethyl moiety | 138261-41-3 | PubChem[2] |
| Acetamiprid | Related neonicotinoid with chloropyridine | 160430-64-8 | PubChem[3] |
| 1-[(6-Chloropyridin-3-yl)methyl]piperazine | Analog where indole is replaced by piperazine | 1135439-04-1 | Echemi[4] |
| N-[(6-Chloropyridin-3-yl)methyl]methylamine | Key synthetic precursor/metabolite | 120739-62-0 | PubChem[5] |
| 5-Fluoroindole | Potential synthetic precursor | 399-52-0 | CAS Common Chemistry[6] |
| 5-Bromo-6-chloropyridin-3-ol | Potential synthetic precursor | 130115-85-4 | PubChem[7] |
| (6-Chloropyridin-3-yl)methyl... | Example of a complex, non-registered analog | N/A | Alchem Pharmtech[8] |
This table demonstrates that while specific indole analogs may be elusive, the core chemical space is well-documented through related structures and precursors.
Trustworthiness: Self-Validating Protocols and Expert Insights
As a Senior Application Scientist, my experience has shown that a single data point is rarely sufficient. The trustworthiness of a CAS number comes from cross-validation.
-
Cross-Reference Across Databases : A CAS number found in a supplier catalog should be verified against a primary, non-commercial source like PubChem or the CAS Common Chemistry database.
-
Check for "Deleted or Replaced" Numbers : CAS may merge entries or delete numbers. Authoritative sources will list these changes. For example, the entry for 5-Fluoroindole notes a deleted CAS RN.[6]
-
"N/A" is an Answer : The result "CAS N/A" from a supplier is valuable data.[8] It strongly suggests the compound is either novel, a research chemical sold before formal registration, or proprietary. This allows the researcher to proceed with the understanding that they may be working with a new chemical entity.
-
Consider the Isomer : Be aware of positional isomers. A search might return a result for 1-[(3-Chloropyridin-4-yl)methyl]indole instead of the desired this compound. While not the target molecule, identifying related isomers can inform synthesis and characterization strategies.
By following this multi-pronged approach, the researcher creates a self-validating system where the confidence in the identification—or the lack thereof—is high. This rigorous process is essential for patent applications, publications, and regulatory submissions where chemical identity must be unambiguous.
References
-
PubChem Compound Summary for CID 135527764, 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 213021, N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 11094883, 6-Chloro-N-methyl-3-pyridinemethanamine. National Center for Biotechnology Information. [Link]
-
5-Fluoroindole. CAS Common Chemistry. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 14595226, 5-Bromo-6-chloropyridin-3-ol. National Center for Biotechnology Information. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine | C9H10ClN5O2 | CID 135527764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(6-chloropyridazin-3-yl)-1H-indole | C12H8ClN3 | CID 2763611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 5-Bromo-6-chloropyridin-3-ol | C5H3BrClNO | CID 14595226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alchempharmtech.com [alchempharmtech.com]
Biological Activity of Chloropyridinyl-Methyl Indole Derivatives
This technical guide details the biological activity, chemical synthesis, and mechanism of action of chloropyridinyl-methyl indole derivatives . These compounds represent a strategic fusion of two privileged medicinal chemistry scaffolds: the indole (found in tryptophan and numerous alkaloids) and the chloropyridine (a bioisostere often used to modulate lipophilicity and metabolic stability).
Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
Chloropyridinyl-methyl indole derivatives are a class of hybrid heterocycles exhibiting potent biological activities, primarily in oncology and virology . The core structural motif consists of an indole ring N-alkylated or C3-functionalized with a (chloropyridinyl)methyl group.[1] This architecture exploits the indole's ability to intercalate DNA or bind hydrophobic pockets (e.g., colchicine site of tubulin) while the chloropyridine moiety engages in halogen bonding and improves cellular permeability.
Key therapeutic indications include:
-
Anticancer: Inhibition of tubulin polymerization (IC50 in low nanomolar range) and induction of G2/M cell cycle arrest.
-
Antiviral: Disruption of viral envelope fusion proteins (e.g., Flaviviruses like Dengue and Zika).
-
Antimicrobial: Inhibition of DNA gyrase in resistant bacterial strains.
Chemical Architecture & SAR
The structure-activity relationship (SAR) of these derivatives hinges on the specific connectivity between the indole and the pyridine ring.
The Pharmacophore
The most bioactive configuration typically involves:
-
Linker: A methylene (-CH2-) bridge providing rotational freedom.
-
Attachment Point: N1-position of the indole is the most common site for the chloropyridinyl-methyl attachment, serving to occupy hydrophobic pockets in target proteins.
-
Halogenation: The chlorine atom on the pyridine (usually at the C6 position relative to the nitrogen) is critical. It functions as a metabolic block to prevent rapid oxidation and can participate in halogen bonding with carbonyl backbone residues in the target active site.
Table 1: SAR Summary of Key Substitutions
| Indole Position | Substituent | Effect on Biological Activity |
| N1 (Nitrogen) | (6-Chloropyridin-3-yl)methyl | Critical for potency. Enhances lipophilicity and target affinity via hydrophobic interactions. |
| C3 | Trimethoxyphenyl / Spiro-cycles | Determines specificity. Trimethoxyphenyl confers tubulin targeting; Spiro-fusion confers antiviral activity. |
| C5 | Methoxy / Halogens | Modulates electronic properties. Electron-donating groups (e.g., -OMe) often improve antiproliferative activity. |
Mechanism of Action (MOA)
Pathway 1: Tubulin Polymerization Inhibition (Anticancer)
Derivatives containing the N-((6-chloropyridin-3-yl)methyl) moiety, particularly when coupled with a trimethoxyphenyl group, act as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site of
Mechanism Steps:
-
Binding: The indole core occupies the hydrophobic pocket at the
- tubulin interface. -
Destabilization: The chloropyridine tail sterically hinders the curvature changes required for microtubule assembly.
-
Arrest: This prevents spindle formation during mitosis, locking cells in the G2/M phase .
-
Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and Caspase-3 activation, leading to cell death.
Pathway 2: Viral Fusion Inhibition (Antiviral)
In spiroindoline derivatives, the chloropyridinyl-methyl group targets the Envelope (E) protein of flaviviruses. It binds to the "hinge" region of the E-protein, preventing the conformational change necessary for the virus to fuse with the host endosomal membrane.
Visualization: Tubulin Inhibition Pathway
Figure 1: Mechanism of Action for anticancer activity via tubulin inhibition. The derivative blocks polymerization, forcing mitotic arrest and subsequent apoptosis.
Experimental Protocols
Chemical Synthesis Workflow
Objective: Synthesis of N-((6-chloropyridin-3-yl)methyl)-1H-indole.
Rationale: A nucleophilic substitution (
Reagents:
-
Indole derivative (1.0 eq)
-
2-Chloro-5-(chloromethyl)pyridine (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)
-
DMF (Dimethylformamide), anhydrous
Step-by-Step Protocol:
-
Activation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the indole derivative (1.0 mmol) in anhydrous DMF (5 mL).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.2 mmol) portion-wise. Stir for 30 minutes at 0°C until gas evolution (
) ceases. Safety Note: NaH reacts violently with moisture. -
Alkylation: Add a solution of 2-chloro-5-(chloromethyl)pyridine (1.1 mmol) in DMF (2 mL) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (System: Hexane/EtOAc 3:1).
-
Quenching: Pour the reaction mixture onto crushed ice/water (50 mL) to quench unreacted NaH.
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organic layers with brine, dry over
, and concentrate in vacuo. -
Purification: Purify the residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
Visualization: Synthesis Scheme
Figure 2: One-pot synthesis workflow for N-alkylation of indole with chloropyridine moiety.
Biological Evaluation: MTT Antiproliferative Assay
Objective: Determine the
Protocol:
-
Seeding: Seed cancer cells (
cells/well) in 96-well plates containing 100 L of DMEM media supplemented with 10% FBS. Incubate for 24h at 37°C/5% . -
Treatment: Dissolve the test compound in DMSO. Prepare serial dilutions (0.01
M to 100 M). Add 100 L of drug solution to wells (Final DMSO concentration < 0.1%). -
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. -
Solubilization: Aspirate media and add 150
L of DMSO to dissolve purple formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % cell viability relative to vehicle control. Plot dose-response curves to determine
.
Data Interpretation & Reference Values
When evaluating these derivatives, compare results against standard positive controls.
Table 2: Reference Bioactivity Data (Anticancer)
| Compound Class | Target Cell Line | Typical | Mechanism Note |
| Chloropyridinyl-methyl Indole | MCF-7 (Breast) | 0.20 – 0.80 | High potency due to tubulin binding. |
| Colchicine (Control) | MCF-7 | 0.01 – 0.05 | Classic tubulin inhibitor. |
| Indomethacin analogs | COX-2 assays | 0.50 – 2.0 | Anti-inflammatory activity (if hydrazide present). |
Note: Potency is significantly increased when the indole C3 position is substituted with electron-rich aromatic rings (e.g., 3,4,5-trimethoxyphenyl).
References
-
Anticancer (Tubulin Inhibition)
- Title: Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymeris
- Source: PubMed Central (PMC) / NIH
-
URL:[Link]
- Relevance: Describes the synthesis and activity of N-((6-chloropyridin-3-yl)methyl)
-
Antiviral (Flavivirus)
-
Synthesis Methodology
-
General Indole Bioactivity
- Title: Recent advancements on biological activity of indole and their deriv
- Source: ResearchG
-
URL:[Link]
- Relevance: Contextualizes the broad spectrum of indole pharmacophore activities.
Sources
- 1. US20160296499A1 - Spiroindoline Antiparasitic Derivatives - Google Patents [patents.google.com]
- 2. US20100267722A1 - Novel proline derivatives - Google Patents [patents.google.com]
- 3. US11197854B1 - Inhibitors for targeting flaviviruses - Google Patents [patents.google.com]
- 4. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
Methodological & Application
Synthesis of 1-[(6-Chloropyridin-3-yl)methyl]indole from indole
An Application Guide for the Synthesis of 1-[(6-Chloropyridin-3-yl)methyl]indole
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of this compound from indole and 2-chloro-5-(chloromethyl)pyridine. This transformation, a cornerstone N-alkylation reaction, is critical for accessing a key scaffold found in pharmacologically and agrochemically significant molecules. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, troubleshooting advice, and a framework for optimizing reaction outcomes. We will delve into the critical parameters governing regioselectivity, ensuring the preferential formation of the N-alkylated product over the undesired C3-isomer.
Introduction and Scientific Context
The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous bioactive compounds.[1][2] The functionalization of the indole nitrogen (N-1 position) allows for the introduction of diverse substituents, profoundly influencing the molecule's steric and electronic properties, and consequently its biological activity. The target molecule, this compound, is a crucial intermediate and a close analog to the core structure of neonicotinoid insecticides like Acetamiprid.[3]
The primary synthetic challenge in this process is controlling the regioselectivity of the alkylation. The indole ring possesses two primary nucleophilic sites: the N-1 nitrogen and the C-3 carbon. While the C-3 position is inherently more nucleophilic in a neutral indole molecule, deprotonation of the N-H bond creates a highly reactive indolide anion, which strongly favors N-alkylation.[4][5] This protocol is centered on leveraging this principle to achieve a high-yield, regioselective synthesis.
Mechanistic Principles: N-Alkylation vs. C3-Alkylation
The reaction proceeds via a classical nucleophilic substitution (SN2) mechanism. The success of the synthesis hinges on steering the reaction pathway exclusively towards N-alkylation.
Pillar of the Protocol: Deprotonation The choice of base and solvent is the most critical factor in controlling the reaction's outcome.[4]
-
Role of a Strong Base: A strong, non-nucleophilic base, such as sodium hydride (NaH), is essential. NaH irreversibly deprotonates the indole N-H (pKa ≈ 17 in DMSO), generating the indolide anion. This step is crucial because it transforms the moderately nucleophilic nitrogen into a much more potent nucleophile.
-
Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal.[6][7] They effectively solvate the sodium cation (Na⁺) of the indolide salt without interfering with the nucleophilicity of the anion. Furthermore, these solvents are required to dissolve the reactants and facilitate the reaction.
The competing C3-alkylation pathway becomes significant if deprotonation is incomplete. Under neutral or weakly basic conditions, the indole ring reacts as a neutral molecule where the C3 position is the most electron-rich and nucleophilic site, leading to an undesired side product.[4][5]
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Indole | ≥99% | Standard Supplier | |
| 2-Chloro-5-(chloromethyl)pyridine | ≥98% | Standard Supplier | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard Supplier | Highly reactive with water. Handle with extreme care. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier | Use a freshly opened bottle or from a solvent purification system. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Standard Supplier | For chromatography. |
| Saturated aq. NH₄Cl | Lab Prepared | For quenching the reaction. | |
| Brine (Saturated aq. NaCl) | Lab Prepared | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard Supplier | For drying. | |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
Step-by-Step Procedure
Safety Precaution: This procedure involves sodium hydride, which is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. The entire procedure must be conducted in a certified fume hood under an inert atmosphere (Nitrogen or Argon). Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.
-
Reaction Setup:
-
Place a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar, under an inert atmosphere.
-
Flame-dry the flask under vacuum and backfill with nitrogen or argon. Allow it to cool to room temperature.
-
Add indole (1.17 g, 10.0 mmol, 1.0 eq.) to the flask.
-
-
Deprotonation:
-
Add 20 mL of anhydrous DMF to the flask via syringe. Stir the mixture until the indole is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol, 1.2 eq.) to the stirred solution in small portions.
-
Causality Note: Portion-wise addition is critical to control the rate of hydrogen gas evolution and the exotherm. The formation of the indolide anion is visually indicated by a slight color change and the cessation of bubbling.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.
-
-
Alkylation:
-
In a separate dry flask, dissolve 2-chloro-5-(chloromethyl)pyridine (1.78 g, 11.0 mmol, 1.1 eq.) in 10 mL of anhydrous DMF.
-
Add this solution dropwise to the cooled (0 °C) indolide solution over 15-20 minutes using a dropping funnel or syringe pump.
-
Causality Note: Slow, dropwise addition helps to maintain the low temperature and prevent potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours, or until the reaction is complete.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent. The product spot should be less polar than the starting indole.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Initial quenching may be exothermic and evolve residual hydrogen gas.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.
-
Separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality Note: Washing with water and brine removes residual DMF and inorganic salts, which is crucial for obtaining a clean product after solvent evaporation.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) to isolate the pure product.
-
Combine the fractions containing the product (as identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid. A typical yield is in the range of 80-90%.
-
Visualization of Experimental Workflow
Caption: Workflow for the N-alkylation of indole.
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive NaH (due to moisture exposure).2. Non-anhydrous solvent or wet glassware.3. Impure starting materials. | 1. Use fresh, unopened NaH or wash the dispersion with anhydrous hexanes to remove oil and potential oxidation before use.2. Ensure all glassware is rigorously flame-dried and the reaction is maintained under a positive pressure of inert gas. Use anhydrous grade solvent.[7]3. Check the purity of indole and the alkylating agent by NMR or melting point. |
| Significant C3-Alkylation Product | 1. Incomplete deprotonation of indole.2. Base is not strong enough or insufficient equivalents used. | 1. Ensure the full equivalent of a strong base like NaH is used (1.1-1.5 eq.).[4] Allow sufficient time for deprotonation before adding the electrophile.2. Do not substitute NaH with weaker bases like K₂CO₃ or Et₃N for this specific transformation, as they will not sufficiently deprotonate indole to outcompete C3-alkylation. |
| Dark-colored Reaction Mixture / Low Yield | 1. Reaction temperature was too high.2. Reaction run for an excessively long time. | 1. Maintain the temperature at 0 °C during the addition of both the base and the electrophile. High temperatures can lead to decomposition and side reactions.2. Monitor the reaction by TLC and quench it as soon as the starting material is consumed to prevent product degradation. |
| Difficult Purification | 1. Residual DMF in the crude product.2. Close-running C3-isomer or other impurities. | 1. Ensure thorough washing of the organic layer with water and brine during the work-up to completely remove DMF.2. Use a long chromatography column and a slow, shallow gradient of eluent to improve separation. |
Conclusion
The N-alkylation of indole with 2-chloro-5-(chloromethyl)pyridine is a robust and high-yielding reaction when key parameters are carefully controlled. The cornerstone of this protocol is the effective and complete deprotonation of the indole nitrogen using a strong base in an anhydrous polar aprotic solvent. This strategy effectively shuts down the competing C3-alkylation pathway, enabling a highly regioselective synthesis. The detailed steps and troubleshooting guide provided herein serve as a validated resource for chemists to reliably synthesize this compound and related N-alkylated indole derivatives for applications in research and development.
References
- PlumX. N-alkylation of indole ring using Mitsunobu reaction.
- MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles.
- PMC. Recent Progress Concerning the N-Arylation of Indoles.
- ResearchGate. Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Request PDF.
- ResearchGate. Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis.
- Benchchem. Technical Support Center: Selective N-Alkylation of Indoles.
- Bentham Science Publisher. A Kinetic Study on the Synthesis of N-arylation of Indole Under Synergetic Effect of Multi-Site Phase Transfer Catalysis System.
- PubMed. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation.
- PMC. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence.
- RSC Publishing. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation.
- Journal of the American Chemical Society. The Copper-Catalyzed N-Arylation of Indoles.
- Organic Chemistry Portal. Synthesis of indoles.
- Google Patents. US3012040A - Process for n-alkylation of indoles.
- MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- Encyclopedia.pub. Magnetic Catalysts in Ullmann-Type N-Arylation Reactions.
- Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate. How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?
- ResearchGate. N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- ResearchGate. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF.
- ACS Publications. Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization | The Journal of Organic Chemistry.
- CORE. Synthesis, crystal structures and electronic properties of isomers of chloro-pyridinylvinyl-1H-indoles.
- Nature. Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling.
- PubMed. Synthesis, crystal structures and electronic properties of isomers of chloro-pyridinylvinyl-1H-indoles.
- PubMed. Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets.
- RSC Publishing. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review.
- Organic Syntheses Procedure. 1-methylindole.
- Journal of Chemical and Pharmaceutical Research. Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide.
- Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
- Google Patents. EP1829872B1 - Processes for production of indole compounds.
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Microwave-assisted synthesis of N-benzyl indole derivatives
Application Note: Microwave-Assisted Synthesis of N-Benzyl Indole Derivatives
Executive Summary
This guide details the accelerated synthesis of N-benzyl indole derivatives using microwave-assisted organic synthesis (MAOS). N-benzyl indoles are critical pharmacophores in drug discovery, serving as precursors for agents targeting inflammation (e.g., Indomethacin analogs), cancer (e.g., tubulin polymerization inhibitors), and CNS disorders.
Traditional thermal alkylation (reflux) is often plagued by long reaction times (4–24 hours), harsh bases (NaH), and side reactions (C-alkylation). This protocol leverages dielectric heating and the Cesium Effect to achieve high yields (>90%) in minutes, utilizing mild conditions that tolerate sensitive functional groups.
Mechanistic Principles
Dielectric Heating & Dipolar Polarization
Unlike conductive heating (oil baths), which relies on convection currents and thermal conductivity, microwave irradiation (2.45 GHz) heats the reaction mixture volumetrically.
-
Dipolar Polarization: Polar solvent molecules (DMF, DMSO) align with the oscillating electric field. As the field alternates, molecular rotation generates internal friction and heat.[1]
-
Ionic Conduction: Dissolved ions (
, ) oscillate in the field, colliding with neighboring molecules to generate heat.
The "Cesium Effect"
We utilize Cesium Carbonate (
Figure 1: Reaction Mechanism & Dielectric Interaction
Caption: Mechanism of base-mediated N-alkylation under microwave irradiation showing the formation of the indolyl anion and subsequent SN2 attack.
Experimental Protocols
Method A: Solution Phase (High Precision)
Recommended for library synthesis and medicinal chemistry where purity is paramount.
Reagents:
-
Substituted Indole (1.0 equiv)
-
Benzyl Bromide/Chloride (1.1 – 1.2 equiv)
- (1.5 – 2.0 equiv)
-
Solvent: Anhydrous DMF or Acetonitrile (ACN)[2]
Protocol:
-
Setup: In a 10 mL microwave-transparent vial (borosilicate glass), add Indole (1.0 mmol, 117 mg) and
(1.5 mmol, 488 mg). -
Solvation: Add anhydrous DMF (3 mL). Add a magnetic stir bar.[3]
-
Addition: Add Benzyl Bromide (1.1 mmol, 130 µL). Cap the vial with a Teflon-lined septum seal.[4]
-
Irradiation: Place in a single-mode microwave reactor.
-
Mode: Dynamic (hold temperature).
-
Temperature: 100°C.
-
Time: 10 minutes.
-
Stirring: High.[5]
-
-
Workup: Pour mixture into ice-water (20 mL). The product often precipitates. Filter and wash with water.[6] If oil forms, extract with EtOAc (3 x 10 mL), wash with brine, dry over
, and concentrate.
Method B: Solvent-Free / Phase Transfer (Green Chemistry)
Recommended for scale-up and eco-friendly workflows.[4]
Reagents:
-
Indole (1.0 equiv)
-
Benzyl Chloride (1.2 equiv)
-
Base: KOH on Alumina (
) or neat KOH powder. -
Catalyst: TBAB (Tetrabutylammonium bromide) (10 mol%).
Protocol:
-
Mixing: Grind Indole (1.0 mmol), Base (1.5 mmol), and TBAB (0.1 mmol) in a mortar until a homogeneous powder forms.
-
Reaction: Transfer powder to a microwave vial. Add Benzyl Chloride (liquid) dropwise to wet the solid.
-
Irradiation: Irradiate at 300W (power mode) for 2–4 minutes. Note: Use an internal fiber-optic probe if available to monitor exotherms.[4]
-
Extraction: Add EtOAc (5 mL) to the vial, sonicate to dissolve organic product, and filter off the inorganic salts (
, Alumina).
Comparative Analysis: Microwave vs. Thermal
The following data highlights the efficiency gain when switching from thermal reflux to microwave irradiation for the synthesis of 1-benzyl-1H-indole.
| Parameter | Conventional Thermal (Reflux) | Microwave Assisted (Method A) | Impact |
| Solvent | Acetonitrile / Acetone | DMF | Higher loss tangent ( |
| Base | Cesium improves solubility; safer than NaH. | ||
| Temperature | 82°C (ACN Reflux) | 100–120°C | Superheating capability in sealed vessels. |
| Time | 6 – 12 Hours | 5 – 15 Minutes | 96% Time Reduction |
| Yield | 65 – 75% | 92 – 98% | Cleaner reaction profile; less byproduct. |
Workflow Decision Tree
Use this logic flow to determine the optimal protocol for your specific substrate.
Figure 2: Experimental Workflow Logic
Caption: Decision matrix for selecting between Solution Phase (Method A) and Solvent-Free (Method B) protocols.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Low microwave absorption.[4] | Switch solvent to DMF or NMP (high |
| C-Alkylation (C3) | Reaction temperature too high or "Soft" electrophile.[4] | Lower temperature to 80°C. Use harder electrophiles (Chlorides vs Iodides). |
| Vessel Failure | Pressure buildup. | Do NOT use NaH. Use Carbonate bases. Ensure headspace is >50% of vial volume. |
| Product Oiling | High lipophilicity. | Avoid ether during workup. Use Ethanol/Water recrystallization instead of column chromatography. |
References
-
Comparison of MW vs Conventional
- Comparative Studies on Conventional and Microwave Synthesis of Indole Deriv
-
Cesium Carbonate Protocol
-
Solvent-Free / Green Chemistry
-
Dielectric Heating Mechanism
Sources
- 1. Dielectric heating - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. new.zodml.org [new.zodml.org]
- 5. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of medicinally privileged heterocycles through dielectric heating | EurekAlert! [eurekalert.org]
- 12. Microwave dielectric heating in synthetic organic chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Crystallization & Purification Protocols for 1-[(6-Chloropyridin-3-yl)methyl]indole
Executive Summary
This guide details the isolation and crystallization protocols for 1-[(6-Chloropyridin-3-yl)methyl]indole (hereafter referred to as CPMI ).[1] This compound represents a critical scaffold in medicinal chemistry, often serving as an intermediate for antiviral and anticancer therapeutics.
The synthesis of N-alkylated indoles frequently results in crude oils containing unreacted indole, bis-alkylated byproducts, and residual polar solvents (DMF/DMSO).[1] This note addresses the primary challenge: converting the crude oily reaction mixture into a high-purity crystalline solid.
Key Physicochemical Characteristics (Predicted)
-
Molecular Formula: C₁₄H₁₁ClN₂[1]
-
Molecular Weight: 242.70 g/mol [1]
-
Appearance: Off-white to pale yellow solid (when pure); often amber oil (crude).[1]
-
Solubility Profile:
Pre-Crystallization Requirements
Critical Control Point: The success of crystallization for CPMI is strictly dependent on the removal of the reaction solvent (typically DMF or DMSO).[1] Traces of these dipolar aprotic solvents will sustain the product as a supersaturated oil, preventing nucleation.
Protocol: Aqueous Workup & Oil Removal[1]
-
Quench: Pour reaction mixture into 5x volume of ice-cold saturated NH₄Cl.
-
Extraction: Extract 3x with Ethyl Acetate (EtOAc). Avoid DCM if possible to prevent emulsion formation with amide byproducts.[1]
-
Wash:
-
Drying: Dry organic layer over anhydrous Na₂SO₄ for 30 minutes. Filter.
-
Concentration: Rotary evaporate to dryness. If an oil persists, add Toluene (2x volume) and re-evaporate (azeotropic removal of residual DMF/Water).[1]
Methodology 1: Solvent Screening (The "Self-Validating" System)
Before committing the bulk material, perform this micro-screen to determine the optimal polymorphic window.[1]
Workflow Diagram: Solubility Screening
Caption: Logical workflow for determining the optimal crystallization vector. Yellow diamonds indicate decision points based on visual observation.[1]
Detailed Crystallization Protocols
Protocol A: Anti-Solvent Crystallization (Recommended)
This method is preferred for CPMI as it accommodates the lipophilic nature of the indole while leveraging the polarity of the chloropyridine ring.[1]
System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent)[1]
-
Dissolution:
-
Nucleation Point:
-
While stirring at 50°C, add Heptane dropwise.
-
Stop addition immediately when a persistent cloudiness (turbidity) is observed.[1]
-
-
Re-dissolution:
-
Add a few drops of Ethyl Acetate to clarify the solution (make it clear again).[1]
-
-
Controlled Cooling:
-
Remove heat source.[1] Allow the flask to cool to room temperature (RT) slowly (over 2 hours).
-
Seeding: If available, add a seed crystal at 35°C.
-
-
Completion:
-
Once at RT, cool further in an ice bath (0-4°C) for 1 hour.
-
-
Isolation:
-
Filter the white/off-white needles under vacuum.[1]
-
Wash filter cake with cold 1:3 EtOAc:Heptane.
-
Protocol B: Evaporative Crystallization (For High Solubility)
Use this if the compound is too soluble in EtOAc.[1]
System: DCM / Hexane[1]
-
Dissolve crude in minimal DCM at RT.
-
Layer Hexane carefully on top of the DCM solution (Ratio 1:2 DCM:Hexane).[1]
-
Cover with parafilm, poke small holes, and allow slow evaporation/diffusion in a fume hood.
-
Crystals will form at the interface.[1]
Troubleshooting: The "Oiling Out" Phenomenon
N-alkylated indoles often separate as a second liquid phase (oil) rather than crystals.[1]
| Symptom | Root Cause | Corrective Action |
| Oiling Out | Cooling too fast.[1] | Re-heat to dissolve oil.[1] Cool at 5°C/hour.[1] |
| Oiling Out | Impurity profile too high. | Perform a silica plug filtration (10% EtOAc/Hexane) before crystallization.[1] |
| No Precipitate | Solution too dilute.[1] | Rotovap to 50% volume.[1] Add more anti-solvent.[1] |
| Amorphous Solid | Solvent trapped.[1] | Dry solid under high vacuum (50°C) for 12h to induce phase change.[1] |
Advanced Technique: Trituration If the product is a stubborn oil:
-
Dissolve oil in minimal Diethyl Ether.[1]
-
Add Pentane until cloudy.
-
Scratch the inner wall of the flask vigorously with a glass rod.[1] The friction energy often induces nucleation.[1]
Analytical Validation
Verify the integrity of the crystallized product using the following metrics:
-
HPLC Purity: Target >98.5% (Area %).
-
1H NMR (DMSO-d6):
-
DSC (Differential Scanning Calorimetry):
References
-
General Indole Solubility & Properties
-
Synthesis & Purification of N-Alkylated Indoles
-
Related Crystallization Precedents
-
Processes for production of indole compounds (EP1829872B1).[1] European Patent Office.[1] (Describes Toluene/Heptane crystallization of substituted indoles). Link
-
Structure of 1-[(6-chloropyridin-3-yl)methyl]...pyrimidin-5-yl}ethanone.[1] Acta Crystallographica Section E. (Demonstrates crystalline nature of the (6-chloropyridin-3-yl)methyl moiety).[1] Link
-
-
Methodology Grounding
Sources
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uop.edu.pk [uop.edu.pk]
- 6. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 2-Chloro-5-(chloromethyl)pyridine (CCMP)
Case ID: PUR-CCMP-001 Status: Open Priority: High (Lachrymator/Alkylating Agent) Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are encountering difficulty removing unreacted 2-chloro-5-(chloromethyl)pyridine (CCMP) [CAS: 70258-18-3] from your crude reaction mixture. This is a common challenge in the synthesis of neonicotinoids (e.g., Imidacloprid) and other pyridine-based pharmacophores.[1]
The Core Challenge: CCMP is a benzyl chloride analog .[1] Unlike simple pyridines, it is weakly basic (pKa ~ -0.[1]75) due to the electron-withdrawing chlorine at the C2 position.[1] Consequently, standard acid-base extraction is ineffective because the molecule will not protonate under mild acidic conditions.[1] Furthermore, it is a potent alkylating agent and lachrymator, posing safety risks during handling.[1]
This guide details three validated purification protocols ranging from high-throughput scavenging to bulk hydrolysis.[1]
Part 1: Strategic Decision Matrix
Before selecting a protocol, assess your target product's stability and the scale of your reaction.
Figure 1: Decision tree for selecting the optimal CCMP removal strategy based on scale and product stability.
Part 2: Technical Protocols
Method A: Polymer-Supported Scavenging (Recommended for High Value)
Mechanism: This method utilizes a polymer-bound amine (nucleophile) to react with the electrophilic chloromethyl group of the unreacted CCMP.[1] The CCMP becomes covalently bound to the insoluble resin, which is then removed via filtration.[1]
Why this works: It avoids aqueous workup and thermal stress.[1] It is chemoselective for alkyl halides.[1]
Materials:
-
Scavenger: Polystyrene-supported Trisamine or Morpholine (Loading ~3.0 mmol/g).[1]
Protocol:
-
Calculate Load: Determine the theoretical excess of CCMP (e.g., if 0.1 eq excess was used). Use 2-3 equivalents of scavenger resin relative to the CCMP impurity.[1]
-
Incubation: Add the resin to the crude reaction mixture.
-
Agitation: Stir gently or shake at room temperature for 2–4 hours .
-
Note: Do not use magnetic stir bars if the resin is fragile; use an overhead stirrer or shaker to prevent pulverizing the beads.[1]
-
-
Validation (TLC/LCMS): Check for the disappearance of the CCMP spot (Rf ~0.6 in 30% EtOAc/Hexane).
-
Filtration: Filter the mixture through a fritted glass funnel or a Celite pad.
-
Wash: Rinse the resin cake with the reaction solvent to recover any adsorbed product.[1][2]
-
Result: The filtrate contains your product; the impurity is trapped on the resin.[1]
Method B: Hydrolytic Workup (Cost-Effective)
Mechanism: CCMP hydrolyzes to 2-chloro-5-(hydroxymethyl)pyridine in the presence of mild aqueous base and heat.[1] The resulting alcohol is significantly more polar and water-soluble (or easily separable on silica) compared to the lipophilic chloride.[1]
Reaction:
Protocol:
-
Dissolution: Dissolve crude residue in a water-miscible solvent (e.g., DMSO, DMF) or a biphasic system (Toluene/Water).[1]
-
Basification: Add 10% aqueous
(Sodium Carbonate). Target pH 8–9.[1] -
Heating: Heat the mixture to 60–70°C for 1–2 hours .
-
Warning: Monitor your desired product for hydrolysis.[1]
-
-
Extraction:
-
Polishing: If the alcohol extracts into the organic phase, it can be easily separated via a short silica plug (the alcohol is much more polar than CCMP).[1]
Part 3: Physical Data & Safety[1][4]
Critical Safety Note: CCMP is a lachrymator and a skin sensitizer .[1] All operations must be performed in a fume hood.[1] Neutralize glassware with dilute NaOH before removal from the hood.[1]
Physicochemical Properties Table
| Property | Value | Implication for Purification |
| Melting Point | 37–42 °C | Low melting solid; tends to oil out.[1] Hard to recrystallize directly if impure.[1] |
| Boiling Point | ~80 °C @ 1 mbar | Vacuum distillation is viable but requires high vacuum to avoid decomposition.[1] |
| pKa (Pyridine N) | -0.75 (Predicted) | Too low for acid extraction. 1M HCl will NOT protonate it sufficiently for separation.[1] |
| Solubility | DCM, Toluene, EtOAc | Highly soluble in organics; insoluble in water.[1] |
| Reactivity | Electrophile | Reacts with amines, thiols, and water (slowly).[1] |
Part 4: Troubleshooting & FAQ
Q: Why can't I just wash with 1M HCl to remove the CCMP? A: Unlike typical pyridines (pKa ~5), the chlorine atom at the 2-position and the chloromethyl group at the 5-position are electron-withdrawing.[1] This reduces the electron density on the nitrogen, dropping the pKa to approximately -0.75. To protonate it, you would need concentrated sulfuric or hydrochloric acid, which would likely degrade your product or hydrolyze the chloromethyl group uncontrolledly.[1]
Q: I see a new impurity spot appearing after workup. What is it? A: If you used an aqueous basic workup or left the crude in wet solvent, you likely formed 2-chloro-5-(hydroxymethyl)pyridine .[1] This appears as a more polar spot (lower Rf) on TLC.[1] This is actually good news—it confirms the impurity has been derivatized and is now easier to separate.[1]
Q: The scavenger resin is not working. The impurity persists. A: Check your solvent. Nucleophilic substitution is slower in non-polar solvents.[1] Try adding a small amount of a polar aprotic cosolvent (like DMF) to swell the resin and accelerate the kinetics. Also, ensure you are using a primary amine resin (like Trisamine), which is more nucleophilic than secondary amine resins.[1]
References
-
Preparation of 2-chloro-5-chloromethylpyridine . European Patent Office.[1] EP 0009212 A1.[1] Available at: [Link][1]
-
Process for the preparation of 2-chloro-5-chloromethyl-pyridine . Google Patents.[1] US Patent 5,329,011.[1] Available at:
-
2-Chloro-5-(chloromethyl)pyridine: Crystal Structure and Properties . National Institutes of Health (PMC).[1] Acta Crystallogr Sect E Struct Rep Online. 2011. Available at: [Link]
Sources
Technical Support Center: Optimizing Base Equivalents for Indole Substitution Reactions
Welcome to the technical support center for indole substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base selection and optimization in indole chemistry. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve your desired synthetic outcomes.
I. Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in indole substitution reactions?
The indole nucleus possesses multiple reactive sites, primarily the N1-H proton and the electron-rich C3 position.[1] The regioselectivity of a substitution reaction (whether it occurs at the nitrogen or a carbon atom) is profoundly influenced by the choice of base. The base's strength determines the extent of N-H deprotonation. Incomplete deprotonation can lead to a mixture of products, as the neutral indole remains reactive at C3, while the generated indolate anion is highly nucleophilic at the N1 position.[1]
Q2: What is the pKa of the indole N-H and how does it guide base selection?
The acidity of the indole N-H proton is highly solvent-dependent. In dimethyl sulfoxide (DMSO), its pKa is approximately 21.[2] This relatively high pKa means that very strong bases are required for complete deprotonation.[2] Weaker bases may only establish an equilibrium, leading to a mixture of the indole and its conjugate base.
Q3: How do electron-donating or withdrawing groups on the indole ring affect the acidity of the N-H bond?
Electron-withdrawing groups (EWGs) attached to the indole ring increase the acidity of the N-H proton, making it easier to deprotonate.[3] This is because EWGs stabilize the resulting negative charge on the nitrogen through inductive or resonance effects. Conversely, electron-donating groups (EDGs) decrease the acidity of the N-H proton, making deprotonation more challenging.[3]
Q4: Can the counter-ion of the base influence the reaction outcome?
Absolutely. The nature of the cation from the base can significantly impact the regioselectivity of the reaction. More ionic salts, such as those formed with sodium (Na+) or potassium (K+), tend to favor reaction at the nitrogen (N1).[2] In contrast, more covalent species, like indole Grignard reagents (Mg-X) or zinc complexes, often direct electrophilic attack to the C3 position.[2]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Reaction Conversion
Possible Cause 1: Incomplete Deprotonation
-
Explanation: The chosen base may not be strong enough to deprotonate the indole N-H effectively, especially if the indole has electron-donating groups.
-
Solution:
-
Select a Stronger Base: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or potassium hydride (KH).[1]
-
Increase Base Stoichiometry: Ensure you are using a sufficient excess of the base. A common starting point is 1.1 to 1.5 equivalents.[1]
-
Optimize Reaction Temperature: Increasing the reaction temperature can often drive the deprotonation equilibrium towards the desired indolate anion.[1]
-
Possible Cause 2: Inappropriate Solvent
-
Explanation: Protic solvents (e.g., alcohols) can quench the base and the indolate anion, hindering the reaction.[4]
-
Solution:
-
Use a Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they solvate the cation of the base without interfering with the nucleophilic indolate.[1][4]
-
Ensure Anhydrous Conditions: Traces of water in your solvent or on your glassware can consume the base. Always use freshly dried solvents and flame-dried glassware.
-
Issue 2: Poor Regioselectivity (Mixture of N- and C-Substituted Products)
Possible Cause 1: Partial Deprotonation
-
Explanation: As mentioned, an equilibrium between the neutral indole and the indolate anion will result in competitive reactions at both the C3 and N1 positions.
-
Solution:
-
Drive Deprotonation to Completion: Employ a stronger base and/or a slight excess to ensure the indole is fully converted to the more N-nucleophilic indolate anion.[1]
-
Possible Cause 2: Solvent Effects
-
Explanation: The solvent can influence the reactivity of the indolate anion.
-
Solution:
-
Favor N-Alkylation with Polar Aprotic Solvents: Using DMF has been shown to favor N-alkylation over C-alkylation.[1]
-
Possible Cause 3: Counter-ion Effects
-
Explanation: The nature of the metal cation can dictate the site of reaction.
-
Solution:
-
Experiment with Different Bases: Switching from NaH to KH or cesium carbonate (Cs₂CO₃) can alter the counter-ion and may improve N-selectivity.[1]
-
Issue 3: Formation of Unexpected Side Products
Possible Cause 1: Bis(indolyl)methane Formation
-
Explanation: In reactions involving aldehydes, the highly nucleophilic indole can react with the aldehyde to form a 3-indolylalcohol intermediate. This can then react with another molecule of indole to form a symmetrical bis(indolyl)methane byproduct.[5]
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the aldehyde to minimize its excess in the reaction mixture.
-
Optimize Reaction Conditions: Adjusting the temperature and reaction time may help to favor the desired product over the formation of the bis(indolyl)methane.
-
Possible Cause 2: Over-alkylation
-
Explanation: In some cases, particularly with highly reactive alkylating agents, substitution can occur at both the N1 and C3 positions, or even at other positions on the indole ring.
-
Solution:
-
Use a Less Reactive Alkylating Agent: If possible, switch to a less reactive electrophile.
-
Employ a Protecting Group Strategy: If selective N-substitution is the goal, consider protecting the C3 position to prevent unwanted side reactions.
-
III. Data and Protocols
Table 1: pKa Values of Common Bases and Indole
| Compound | pKa (in DMSO) | Reference |
| Indole | 21.0 | [2] |
| Sodium Hydride (NaH) | Conjugate acid (H₂) pKa ~36 | [6] |
| Potassium Hydride (KH) | Conjugate acid (H₂) pKa ~36 | [6] |
| n-Butyl Lithium (n-BuLi) | Conjugate acid (Butane) pKa ~50 | [6] |
| Lithium Diisopropylamide (LDA) | Conjugate acid (Diisopropylamine) pKa ~35.7 | [6] |
| Potassium Carbonate (K₂CO₃) | Conjugate acid (Bicarbonate) pKa ~10.3 (in water) | [6] |
Note: pKa values can vary depending on the solvent and measurement conditions. The values for bases refer to the pKa of their conjugate acids.
Experimental Protocol: General Procedure for N-Alkylation of Indole
This protocol provides a general guideline for the N-alkylation of an indole substrate and may require optimization for specific cases.
Materials:
-
Indole substrate (1.0 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
Strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.1-1.5 eq.)
-
Alkylating agent (e.g., alkyl halide, 1.0-1.2 eq.)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate.
-
Solvent Addition: Add the anhydrous polar aprotic solvent.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the strong base portion-wise to the stirred solution. Caution: Hydrogen gas is evolved when using NaH or KH. Allow the reaction to stir at 0 °C for 30-60 minutes, or until gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the product with an organic solvent.
-
Washing: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
IV. Visualizing Key Concepts
Diagram 1: Decision Workflow for Base Selection
Caption: A decision-making workflow for selecting the appropriate base in indole substitution reactions.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A step-by-step flowchart for troubleshooting low reaction yields in indole alkylation.
V. References
-
Indole - Wikipedia. [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. [Link]
-
Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones - MDPI. [Link]
-
pka bases.cdx. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 6. uwindsor.ca [uwindsor.ca]
Technical Support Center: A Researcher's Guide to Minimizing Chloropyridine Hydrolysis During Workup
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the stability of chloropyridines during reaction workup. The inherent reactivity of the chloropyridine scaffold, while synthetically useful, makes it susceptible to hydrolysis, leading to yield loss and the formation of hydroxypyridine impurities. This document provides in-depth, field-proven insights and practical solutions to mitigate this common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is chloropyridine hydrolysis, and why is it a significant problem during workup?
Chloropyridine hydrolysis is a chemical reaction where the chlorine substituent on the pyridine ring is replaced by a hydroxyl group (-OH) from water.[1] This nucleophilic substitution reaction converts the desired chloropyridine into a hydroxypyridine or pyridone byproduct.
This is a critical issue for several reasons:
-
Yield Loss: The primary consequence is a direct reduction in the isolated yield of your target molecule.
-
Purification Complexity: The resulting hydroxypyridine byproduct often has different polarity and solubility profiles, complicating purification steps like column chromatography or recrystallization.
-
Downstream Reactivity: If carried forward, the hydroxypyridine impurity can interfere with subsequent synthetic steps.
The reaction is particularly problematic during aqueous workups, where the reaction mixture is intentionally mixed with water to remove salts and other water-soluble impurities.
Q2: What is the underlying mechanism of chloropyridine hydrolysis?
The hydrolysis of chloropyridines typically proceeds through a nucleophilic aromatic substitution (SₙAr) mechanism. The electron-withdrawing nature of the pyridine ring nitrogen atom makes the carbon atoms, particularly at the 2- and 4-positions, electron-deficient and thus susceptible to attack by nucleophiles like water (H₂O) or hydroxide ions (OH⁻).[2]
The process is catalyzed by both acidic and basic conditions:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the pyridine nitrogen is protonated. This increases the overall electrophilicity of the ring, making it even more susceptible to attack by a weak nucleophile like water.[1]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the potent nucleophile, hydroxide (OH⁻), is present in high concentration. It directly attacks the electron-deficient carbon, leading to a rapid displacement of the chloride ion.[3][4] Hydrolysis is generally much faster under basic conditions than in neutral or acidic media.[3][4]
Caption: Recommended workflow for a low-temperature workup.
Q3: My product is not stable to acid. What should I do?
If your chloropyridine derivative contains acid-labile functional groups (e.g., Boc protecting groups, acetals), an acidic wash is not viable. In this case, your options are:
-
Careful Water/Brine Wash: Use only pre-chilled deionized water and/or brine for the washes. Work extremely quickly and at 0 °C to minimize the contact time with neutral water, where hydrolysis is slow but still possible.
-
Non-Aqueous Workup (Preferred): The best strategy is to avoid water altogether.
Protocol 2: Non-Aqueous Workup
This method is ideal for highly sensitive substrates or when complete avoidance of hydrolysis is critical.
-
Concentrate: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Triturate/Filter: Add a solvent in which your product is sparingly soluble but impurities are soluble (e.g., hexane, diethyl ether). Stir vigorously to triturate the solid. Collect your product by filtration, washing with a small amount of the cold trituration solvent.
-
Silica Plug Filtration: Alternatively, after concentrating the reaction, re-dissolve the crude material in a minimal amount of a non-polar solvent (e.g., dichloromethane/hexanes). Pass this solution through a short plug of silica gel, eluting with the same or a slightly more polar solvent system. This will remove baseline salts and highly polar impurities without exposure to water. [5]
Caption: Decision tree for selecting the appropriate workup strategy.
References
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC. Available at: [Link]
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Semantic Scholar. Available at: [Link]
-
HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. Universiti Kebangsaan Malaysia. Available at: [Link]
-
HYDROLYSIS. University of California, Davis. Available at: [Link]
-
(PDF) Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. ResearchGate. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available at: [Link]
-
Workup for Polar and Water-Soluble Solvents. University of Rochester. Available at: [Link]
-
Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of 1-[(6-Chloropyridin-3-yl)methyl]indole
For Researchers, Scientists, and Drug Development Professionals
The Significance of Structural Elucidation
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a critical first step. ¹H NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a novel compound like 1-[(6-Chloropyridin-3-yl)methyl]indole, which incorporates both an indole and a chloropyridine moiety, a thorough understanding of its ¹H NMR spectrum is essential for confirming its identity, assessing its purity, and providing a foundation for further chemical and biological studies.
Predicted ¹H NMR Spectrum of this compound
Based on the analysis of its constituent parts and closely related analogues, the predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as CDCl₃ is expected to exhibit distinct signals corresponding to the protons of the indole ring, the pyridine ring, and the interconnecting methylene bridge.
A Visual Guide to Proton Assignments:
Caption: Predicted proton environments in this compound.
Comparative ¹H NMR Data Analysis
To construct a reliable predicted spectrum, it is essential to compare the ¹H NMR data of closely related compounds. The following tables summarize the reported chemical shifts for key structural analogues.
Table 1: ¹H NMR Data of Indole and N-Substituted Indoles
| Compound | Solvent | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | N-CH₂ | Reference |
| Indole | CDCl₃ | ~6.5 ppm (t) | ~7.2 ppm (t) | ~7.6 ppm (d) | ~7.1 ppm (t) | ~7.1 ppm (t) | ~7.6 ppm (d) | - | [1] |
| 1-Methylindole | CDCl₃ | ~6.4 ppm (d) | ~7.0 ppm (d) | ~7.6 ppm (d) | ~7.1 ppm (t) | ~7.2 ppm (t) | ~7.3 ppm (d) | 3.77 (s) | [2] |
| N-Benzylindole | CDCl₃ | ~6.5 ppm (d) | ~7.1 ppm (d) | ~7.6 ppm (d) | ~7.2 ppm (t) | ~7.1 ppm (t) | ~7.3 ppm (d) | 5.3 (s) | [3] |
Table 2: ¹H NMR Data of Pyridine and Related Compounds
| Compound | Solvent | H-2' | H-4' | H-5' | -CH₂- | Reference | |---|---|---|---|---|---| | Pyridine | CDCl₃ | ~8.6 ppm (d) | ~7.7 ppm (t) | ~7.3 ppm (t) | - |[4] | | 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine | CDCl₃ | 8.32 (d) | 7.35 (d) | 7.69 (dd) | 4.54 (s) |[5] |
Interpretation and Predicted Chemical Shifts
By synthesizing the data from these analogues, we can predict the approximate chemical shifts (δ) for the protons of this compound:
-
Indole Protons:
-
H-2 and H-3: The introduction of the electron-withdrawing pyridylmethyl group at the N-1 position is expected to deshield the protons on the pyrrole ring. Therefore, H-2 and H-3 will likely resonate further downfield compared to unsubstituted indole, with H-2 appearing as a doublet around 6.6-6.8 ppm and H-3 as a doublet around 7.2-7.4 ppm.
-
H-4 to H-7 (Benzene Ring): The effect on the benzene ring protons will be less pronounced. They are expected to appear in the aromatic region, typically between 7.0 and 7.7 ppm, with multiplicities (doublets and triplets) characteristic of a substituted benzene ring.
-
-
Methylene Bridge (-CH₂-):
-
The chemical shift of the methylene protons is influenced by both the indole nitrogen and the chloropyridine ring. Based on the data for N-benzylindole and the 1-[(6-chloropyridin-3-yl)methyl] moiety, a singlet is anticipated in the range of 5.3-5.5 ppm.
-
-
6-Chloropyridine Protons:
-
H-2', H-4', and H-5': The protons on the chloropyridine ring will be the most downfield due to the electronegativity of the nitrogen atom and the chlorine substituent. Based on the data for the imidazolidin-2-imine derivative, we can predict the following:
-
H-2' (proton adjacent to the nitrogen and chlorine) will be a doublet around 8.3-8.4 ppm.
-
H-5' (proton between the chlorine and the methyl-indole substituent) will be a doublet of doublets around 7.7-7.8 ppm.
-
H-4' (proton adjacent to the methyl-indole substituent) will be a doublet around 7.3-7.4 ppm.
-
-
Experimental Protocol for ¹H NMR Data Acquisition
For researchers aiming to acquire experimental data for this compound or similar compounds, the following protocol outlines a standardized approach for sample preparation and data acquisition.[6][7]
Diagram of the ¹H NMR Workflow:
Caption: A standardized workflow for ¹H NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent is critical as it can influence chemical shifts.[1]
-
Filter the solution through a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Securely cap the NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the pulse angle (typically 30° or 90°), acquisition time, and relaxation delay. For a standard ¹H spectrum, a 30° pulse with a 1-2 second relaxation delay is often sufficient.[6]
-
Acquire the Free Induction Decay (FID) data. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Reporting:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum using an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, or the residual solvent peak.[3]
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the chemical shifts, multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J-values) for each signal.
-
Report the data in a standardized format, including the solvent, spectrometer frequency, and detailed information for each peak (chemical shift, integration, multiplicity, and coupling constants).[8]
-
Conclusion
References
- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024).
- Supporting information for "A practical and efficient method for the synthesis of 1-methylindoles". (n.d.). Wiley-VCH.
- Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)
- NMR data collection and analysis protocol for high-throughput protein structure determination. (n.d.).
- NMR Guidelines for ACS Journals. (2013). American Chemical Society.
- 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. (n.d.). PubChem.
- Measuring ¹H NMR Spectra. (n.d.). Weizmann Institute of Science.
- ¹H NMR (400 MHz, DMSO-d6) δ 1.39. (n.d.). The Royal Society of Chemistry.
- Short Summary of ¹H-NMR Interpretation. (n.d.). University of Colorado Boulder.
- ExperimentNMR Document
- Beaudry Group Routine ¹H NMR Guidelines. (n.d.).
- ASpin-NMR d
- Synthesis of 1,2-Disubstituted Indoles from α-Aminonitriles and 2-Halobenzyl Halides. (n.d.). Amazon AWS.
- 1-(3-Chlorobenzyl)-1H-indole-3-carbaldehyde. (n.d.). BLDpharm.
- 1-(pyridin-3-ylmethyl)-1H-indole-2-carboxylic acid. (n.d.). ChemicalBook.
- 1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime. (n.d.). PubChem.
- Nucleophilic Functionalizations of Indole Derivatives Using Arom
- NMR STUDIES OF INDOLE. (n.d.). Heterocycles.
- 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid. (n.d.). PubChem.
- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI.
- 1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid. (n.d.). Vibrant Pharma Inc.
- 1-(2-CHLOROBENZYL)-5-METHOXY-2-METHYLINDOLE-3-ACETIC-ACID - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Indole(120-72-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- Supporting information Indoles- spectra png. (n.d.). The Royal Society of Chemistry.
- Pyridine(110-86-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Methyl 1H-indole-3-carboxyl
- NMR spectroscopy in pharmacy. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
Sources
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- 2. r-nmr.eu [r-nmr.eu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 5. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weizmann.ac.il [weizmann.ac.il]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
Comparative Guide: Binding Affinity of Indole Derivatives vs. Imidacloprid at nAChRs
Executive Summary
This technical guide provides a comparative analysis of the binding affinity and molecular interaction mechanisms of Imidacloprid (the archetypal neonicotinoid) versus Indole-based derivatives (emerging pharmacophores). While Imidacloprid remains the gold standard for potency against insect nicotinic acetylcholine receptors (nAChRs), its efficacy is increasingly compromised by resistance mechanisms (e.g., Y151S mutations).
Indole derivatives represent a strategic pivot in ligand design. Unlike Imidacloprid, which relies heavily on electrostatic interactions with the orthosteric site, indole ligands exploit hydrophobic subsites and
Mechanistic Basis: Orthosteric vs. Hydrophobic Binding
To understand the affinity differences, one must analyze the binding pocket architecture.
Imidacloprid (The Electrostatic Anchor)
Imidacloprid binds to the orthosteric site of the nAChR
-
Electronegative Tip: The nitro/cyano group interacts with Loop C residues (specifically Ser189/Cys190 in insects).[1]
-
Cation-
Mimicry: The imidazolidine ring positions itself to mimic the cationic head of acetylcholine, though it interacts via electronegative repulsion/attraction dynamics unique to insect receptors.
Indole Derivatives (The Hydrophobic Wedge)
Indole-based ligands (e.g., 5-substituted indoles or indole-chalcones) utilize the indole ring's electron-rich system to engage the "aromatic cage" (Tyr188, Trp147).
-
-
Stacking: The indole core forms parallel or T-shaped stacking interactions with aromatic residues. -
Allosteric Potential: Many indole derivatives act as Negative Allosteric Modulators (NAMs) or bind to a site distinct from the classic orthosteric pocket, allowing them to bypass resistance mutations that affect Imidacloprid binding.
Visualization: Receptor-Ligand Interaction Pathways[2]
Figure 1: Divergent binding modes. Imidacloprid relies on polar contacts in Loop C, whereas Indoles exploit the aromatic cage via hydrophobic interactions.
Experimental Protocol: Radioligand Binding Assay
To objectively compare binding affinity (
Membrane Preparation (Source: Musca domestica or Myzus persicae)
-
Tissue: Frozen insect heads (rich in nAChRs).
-
Homogenization: Homogenize in ice-cold sucrose buffer (0.32 M sucrose, 10 mM phosphate buffer, pH 7.4).
-
Centrifugation:
-
Spin at 1,000 x g (10 min) to remove debris.
-
Supernatant spin at 25,000 x g (60 min) to pellet membranes.
-
-
Resuspension: Resuspend pellet in binding buffer (PBS + protease inhibitors).
Competitive Binding Workflow
Objective: Determine the concentration of the test compound (Indole) required to displace 50% of the radioligand (
-
Equilibrium Phase: Incubate membrane prep (200 µg protein) with 1 nM
-Imidacloprid. -
Competition: Add increasing concentrations of Indole derivative (
M to M). -
Non-Specific Binding (NSB): Define using 100 µM unlabeled Imidacloprid.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce filter binding).
Data Analysis (Self-Validating Logic)
Calculate the Inhibition Constant (
- : From your curve.
- : Concentration of radioligand used (1 nM).[2]
-
: Dissociation constant of
-Imidacloprid (determined previously via saturation binding).
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the competitive radioligand binding assay.
Comparative Data Analysis
The following table summarizes typical binding affinity ranges derived from comparative studies between standard neonicotinoids and novel indole analogues.
| Parameter | Imidacloprid (Benchmark) | 5-Substituted Indole Derivatives | Indole-Chalcones |
| Primary Target | Insect nAChR ( | Insect nAChR (Allosteric/Orthosteric) | Insect nAChR (Hydrophobic Pocket) |
| Binding Affinity ( | 0.5 – 3.0 nM (High) | 15 – 250 nM (Moderate) | 50 – 500 nM (Low-Moderate) |
| Binding Mode | Competitive (Orthosteric) | Mixed (Competitive/Non-competitive) | Non-competitive (Allosteric) |
| Selectivity Ratio (Insect/Mammal) | > 500-fold | Variable (often lower selectivity) | > 100-fold |
| Resistance Profile | High (Cross-resistance common) | Low (Novel binding mode) | Low (Distinct pharmacophore) |
| Thermodynamics | Enthalpy driven (H-bonds) | Entropy driven (Hydrophobic effect) | Entropy driven |
Interpretation of Data[1][2][4][5][6][7][8][9][10][11][12][13]
-
Potency Gap: Imidacloprid generally exhibits 10-100x higher affinity than first-generation indole derivatives.
-
The "Indole Advantage": While
is higher (lower affinity), the efficacy of indoles often persists in Imidacloprid-resistant strains (e.g., those with Y151S mutations). This is because the indole ring does not rely on the specific hydrogen bond network that the mutation disrupts.
Strategic Implications for Drug Development
Resistance Breaking
The primary utility of indole derivatives is not to replace Imidacloprid in terms of raw molar potency, but to bypass resistance.
-
Mechanism:[3][4][5] If the orthosteric site is mutated, an indole ligand acting as a Negative Allosteric Modulator (NAM) can still inhibit the receptor by binding to the transmembrane domain or a distinct interface.
Scaffold Hybridization
Current research trends suggest fusing the chloropyridinyl tail of neonicotinoids with an indole core.
-
Result: These hybrids often retain the high affinity of Imidacloprid while utilizing the indole ring to anchor into hydrophobic subsites, increasing residence time (slower off-rate).
References
-
Casida, J. E. (2018). Neonicotinoids and Other Insect Nicotinic Receptor Competitive Modulators: Chemical, Biological, and Safety Aspects. Annual Review of Entomology. Link
-
Tomizawa, M., & Casida, J. E. (2003).[6] Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors. Annual Review of Pharmacology and Toxicology. Link
-
Matsuda, K., et al. (2001). Neonicotinoids: Insecticides Acting on Insect Nicotinic Acetylcholine Receptors.[1][2] Trends in Pharmacological Sciences. Link
-
Ihara, M., et al. (2008).[6] Crystal structures of Lymnaea stagnalis AChBP in complex with neonicotinoid insecticides identify the binding modes of imidacloprid and clothianidin. Invert. Neurosci. Link
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Link
Sources
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. bcpc.org [bcpc.org]
- 4. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. Diverse Actions and Target-Site Selectivity of Neonicotinoids: Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison Guide: 1-[(6-Chloropyridin-3-yl)methyl]indole and Nicotinic Acetylcholine Receptor Agonists
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Modulating Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels crucial for fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their involvement in a wide array of physiological processes has made them significant therapeutic targets for a variety of pathological conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, nicotine addiction, and certain types of pain and inflammation.[2][3][4] The development of selective nAChR agonists—compounds that mimic the action of the endogenous neurotransmitter acetylcholine (ACh)—is a key strategy in modern drug discovery.[5][6]
These agonists are structurally diverse, ranging from simple molecules like acetylcholine to complex alkaloids like epibatidine.[5][7] Their interaction with the receptor is governed by a specific set of molecular features known as a pharmacophore. This guide provides an in-depth structural comparison of a novel compound, 1-[(6-Chloropyridin-3-yl)methyl]indole, with a series of well-characterized nAChR agonists. By dissecting its molecular architecture in the context of the established nAChR pharmacophore, we aim to provide a predictive framework for its potential as a nicotinic ligand and outline the experimental pathways required for its validation.
The nAChR Agonist Binding Site: A Structural Overview
nAChRs are pentameric proteins, meaning they are assembled from five subunits arranged around a central ion-conducting pore.[8][9] The agonist binding sites, typically two per receptor, are not located on a single subunit but are formed at the interface between two adjacent subunits.[1][8] In the predominant neuronal nAChRs, this interface is usually between an alpha (α) and a beta (β) subunit (e.g., in α4β2 receptors) or between two α subunits (in α7 homomeric receptors).[1]
The binding pocket itself is a highly specific microenvironment, lined with aromatic amino acid residues contributed by conserved loops from both the principal (α) and complementary (non-α) subunits.[5][8] The interaction of an agonist within this pocket triggers a conformational change that propagates through the receptor, ultimately leading to the opening of the ion channel.[9][10]
The Essential Pharmacophore of nAChR Agonists
Decades of structure-activity relationship (SAR) studies have distilled the core requirements for nAChR agonism into a well-defined pharmacophore.[2][3][11] While variations exist that confer subtype selectivity, two features are almost universal:
-
A Cationic Center: Agonists possess a basic nitrogen atom that is protonated at physiological pH, forming a cation. This positively charged center engages in a powerful non-covalent cation-π interaction with the electron-rich face of a conserved tryptophan residue (TrpB) in the binding pocket.[2][12] This interaction is a primary anchor for the ligand.
-
A Hydrogen Bond Acceptor: A nearby electronegative atom, such as the carbonyl oxygen in acetylcholine or the pyridine nitrogen in nicotine, acts as a hydrogen bond acceptor.[2][5] This group forms a critical hydrogen bond with the backbone NH group of a residue on the complementary subunit, further stabilizing the ligand-receptor complex in an active conformation.[2]
The spatial relationship and electronic properties of these two key features are paramount for effective receptor activation.
Caption: The core pharmacophore for nAChR agonists.
Structural Analysis of Prototypical nAChR Agonists
To establish a baseline for comparison, we will examine the structures of several well-known nAChR agonists. Each of these molecules successfully maps onto the pharmacophore, yet their unique structures account for differences in potency and subtype selectivity.
-
Acetylcholine (ACh): The endogenous agonist. Its quaternary ammonium group serves as the permanent cationic center, while the carbonyl oxygen of the ester group is the hydrogen bond acceptor.[5]
-
Nicotine: The prototypical alkaloid agonist. The pyrrolidine nitrogen becomes protonated to form the cationic center, and the pyridine nitrogen acts as the hydrogen bond acceptor.[2][5]
-
Epibatidine: An exceptionally potent alkaloid agonist. The nitrogen in the azabicycloheptane ring is the cationic center, and the pyridine nitrogen is the hydrogen bond acceptor. Its rigid structure pre-organizes these features in an optimal conformation for binding.[5]
-
Varenicline: A partial agonist at α4β2 receptors used for smoking cessation.[6] Its rigid, multi-ring structure holds the basic nitrogen (cationic center) and the pyrazine nitrogen (H-bond acceptor) in a fixed orientation.
-
Cytisine: A natural alkaloid with partial agonist activity. The piperidine nitrogen is the cationic center, and the pyridone carbonyl oxygen serves as the hydrogen bond acceptor.[5][12]
Structural Analysis of this compound
We now turn our analysis to the target compound. Its structure consists of an indole ring system linked via a methylene bridge from its 1-position nitrogen to the 3-position of a 6-chloropyridine ring.
Structure:
-
Indole Moiety: A bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring.[13]
-
Methylene Bridge: A flexible -CH₂- linker.
-
6-Chloropyridine Moiety: A pyridine ring substituted with a chlorine atom. This moiety is a common feature in neonicotinoid insecticides, which are also nAChR agonists.[14][15]
Pharmacophore Mapping (Hypothetical):
-
Potential Cationic Center: The most likely candidate is the pyridine nitrogen . Its lone pair of electrons can accept a proton, making it positively charged.
-
Potential Hydrogen Bond Acceptor: This is less straightforward than in the prototypical agonists.
-
The chlorine atom possesses lone pairs and could theoretically act as a weak hydrogen bond acceptor.
-
The π-electron clouds of the indole or pyridine rings could also engage in weaker, non-canonical interactions within the binding site.
-
Unlike nicotine, the pyridine nitrogen is also the primary candidate for the cationic center, suggesting it cannot simultaneously serve both roles in the classic pharmacophore model.
-
The molecule's overall structure bears a resemblance to neonicotinoids, which are known nAChR agonists, particularly in insects.[14] The distance and spatial arrangement between the chloropyridine nitrogen (potential cation) and other features are critical for determining its fit within the receptor's binding pocket.
| Feature | Acetylcholine | Nicotine | Epibatidine | This compound |
| Structure | ||||
| Cationic Center | Quaternary Ammonium | Protonated Pyrrolidine N | Protonated Azabicycloheptane N | Hypothesis: Protonated Pyridine N |
| H-Bond Acceptor | Carbonyl Oxygen | Pyridine N | Pyridine N | Hypothesis: Chlorine atom / Aromatic π-system |
| Key Ring Systems | None (Acyclic) | Pyridine, Pyrrolidine | Pyridine, Azabicycloheptane | Pyridine, Indole |
| Flexibility | High | Moderate | Low (Rigid) | Moderate (Linker rotation) |
Note: The structure for the target compound is generated based on its chemical name for illustrative purposes.
Experimental Validation: From Binding to Function
Structural analysis provides a strong hypothesis, but only empirical data can confirm nAChR activity. A tiered approach involving binding and functional assays is the gold standard for characterizing a novel ligand.
Radioligand Binding Assays: Quantifying Receptor Affinity
Causality: The first step is to determine if the compound physically interacts with the nAChR. A competitive binding assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. This allows for the calculation of the binding affinity (Ki), a measure of how tightly the compound binds. A low Ki value indicates high affinity.
Protocol: Competitive [³H]Epibatidine Binding Assay
-
Receptor Preparation: Homogenize cultured cells (e.g., HEK293) or brain tissue known to express the nAChR subtype of interest (e.g., α4β2 or α7) in ice-cold binding buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add membrane preparation, a fixed concentration of the radioligand [³H]Epibatidine (e.g., 50 pM), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Scintillation Counting: Place the filtermat in a scintillation vial with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Electrophysiology: Assessing Functional Activity
Causality: A compound that binds is not necessarily an agonist; it could be an antagonist (a blocker). Functional assays are required to measure whether the compound activates the receptor's ion channel. Electrophysiological techniques directly measure the flow of ions through the channel upon ligand binding.[16][17]
Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
-
Oocyte Preparation: Surgically harvest oocytes from a Xenopus laevis frog. Prepare and inject the oocytes with cRNA encoding the subunits for the desired nAChR subtype (e.g., α4 and β2). Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.[12]
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes: one to measure the membrane potential and one to inject current, clamping the voltage at a set potential (e.g., -70 mV).[16]
-
Compound Application: Apply the endogenous agonist, ACh, to determine the maximum current response (I_max).
-
Dose-Response Measurement: After a washout period, apply increasing concentrations of the test compound (this compound) and record the resulting current.
-
Data Analysis: Normalize the current elicited by the test compound to the I_max from ACh. Plot the normalized current against the logarithm of the compound's concentration to generate a dose-response curve. This allows determination of the EC₅₀ (potency) and the maximal efficacy (relative to ACh).
Caption: Workflow for a TEVC functional assay.
Predictive Outlook and Conclusion
The structural analysis of this compound reveals a molecule with features that bear a resemblance to known nAChR agonists, particularly the neonicotinoid class. The presence of a 6-chloropyridine ring provides a potential cationic center (the pyridine nitrogen) and a potential hydrogen bond acceptor (the chlorine atom), which are hallmarks of nicotinic ligands. However, its fit within the classic pharmacophore is not as ideal as that of prototypical agonists like nicotine or epibatidine, suggesting it may exhibit modest affinity or partial agonist activity.
The indole moiety is a significant addition, introducing a large, hydrophobic group not present in many small-molecule agonists. This group could form unique interactions within the binding pocket or at an allosteric site, potentially conferring selectivity for a specific nAChR subtype.
Ultimately, the predictive power of this structural comparison is a starting point. The true pharmacological profile of this compound can only be elucidated through rigorous experimental validation as outlined. The binding and functional assays described will definitively determine its affinity, potency, and efficacy at various nAChR subtypes, providing the critical data needed to advance its potential as a novel pharmacological tool or therapeutic lead.
References
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Nicotinic agonist - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]
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Nicotinic acetylcholine receptor - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]
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Dougherty, D. A. (2010). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 107(26), 11633-11638. [Link]
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Papke, R. L., Horenstein, N. A., & Stokes, C. (2014). The minimal pharmacophore for silent agonism of the α7 nicotinic acetylcholine receptor. Journal of Pharmacology and Experimental Therapeutics, 351(2), 336-347. [Link]
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Carotti, A., et al. (2002). Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models. Current Medicinal Chemistry, 9(1), 1-20. [Link]
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Arias, H. R., & Bhumika, P. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Neuroscience, 14, 599841. [Link]
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Stokes, C., et al. (2015). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Biomolecular Screening, 20(5), 638-646. [Link]
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Papke, R. L., et al. (2008). Multiple Pharmacophores for the Selective Activation of Nicotinic α7-Type Acetylcholine Receptors. Journal of Pharmacology and Experimental Therapeutics, 327(2), 591-604. [Link]
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Bodnar, A. L., et al. (2005). Discovery and Structure−Activity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 48(4), 905-908. [Link]
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Taly, A., et al. (2009). Gating of nicotinic ACh receptors; new insights into structural transitions triggered by agonist binding that induce channel opening. Journal of Physiology, 587(Pt 12), 2681–2688. [Link]
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Carotti, A., et al. (2004). Neuronal Nicotinic Acetylcholine Receptor Agonists: Pharmacophores, Evolutionary QSAR and 3D-QSAR models. Current Pharmaceutical Design, 10(28), 3545-3560. [Link]
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Kaji, R., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience, 13(18), 2715-2725. [Link]
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Carotti, A., et al. (2002). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. ResearchGate. [Link]
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Patsnap Synapse. (2024). What are Nicotinic receptors agonists and how do they work?. Retrieved February 25, 2026, from [Link]
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Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Cellular and Molecular Neurobiology, 25(3-4), 513-552. [Link]
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Frazier, C. J., et al. (2000). Functional and molecular characterization of neuronal nicotinic ACh receptors in rat CA1 hippocampal neurons. The Journal of Physiology, 527(3), 515-528. [Link]
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Seeger, A., et al. (2016). Functional analysis of Torpedo californica nicotinic acetylcholine receptors in multiple activation states by SSM-based electrophysiology. Analytical Biochemistry, 501, 40-48. [Link]
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Gotti, C., et al. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews, 89(1), 73-106. [Link]
-
Mazzaferro, S., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2548. [Link]
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Reeks, T., et al. (2019). A Taxon-Specific and High-Throughput Method for Measuring Ligand Binding to Nicotinic Acetylcholine Receptors. Toxins, 11(10), 598. [Link]
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Gay, E. A., & Yakel, J. L. (2007). Gating of nicotinic ACh receptors: latest insights into ligand binding and function. The Journal of Physiology, 584(Pt 3), 727–734. [Link]
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Hong, H., et al. (2018). Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. Toxicology and Applied Pharmacology, 348, 87-95. [Link]
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Hong, H., et al. (2020). Development of a Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model. Journal of Chemical Information and Modeling, 60(4), 2117-2127. [Link]
-
Aggarwal, R., et al. (2022). Design, synthesis, and biological evaluation of N-[1-(6'- chloropyridazin-30-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5- yl]alkanamides as anti-inflammatory agents. ResearchGate. [Link]
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Kumar, D., et al. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Letters in Drug Design & Discovery, 17(6), 725-738. [Link]
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Kumar, D., et al. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1- (6' -chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. ResearchGate. [Link]
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Arulraj, R., et al. (2022). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science, 34(8), 102298. [Link]
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Al-Warhi, T., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33620-33644. [Link]
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PubChem. (n.d.). N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide. Retrieved February 25, 2026, from [Link]
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1-Methylindole - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]
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Spectroscopic differences between 6-chloropyridine and 2-chloropyridine isomers
Focus: 2-Chloropyridine (and its symmetry equivalent 6-Chloropyridine) vs. 3-Chloropyridine vs. 4-Chloropyridine.
Executive Summary & Nomenclature Clarification
In the analysis of monosubstituted pyridines, a critical nomenclature distinction must be established immediately to ensure experimental validity. Due to the
Therefore, this guide treats "6-chloropyridine" as synonymous with 2-chloropyridine . The comparative analysis focuses on distinguishing this compound from its positional isomers, 3-chloropyridine (meta) and 4-chloropyridine (para), which exhibit distinct spectroscopic and reactive profiles essential for drug development workflows.
Key Distinction:
-
2-Chloropyridine (2-Cl): Electron-deficient at C-Cl bond; susceptible to Nucleophilic Aromatic Substitution (
). -
3-Chloropyridine (3-Cl): Lacks resonance activation; inert to mild
; requires Pd-catalysis. -
4-Chloropyridine (4-Cl): Highly symmetric; susceptible to
.
Part 1: NMR Spectroscopy – The Definitive Identification Tool
Nuclear Magnetic Resonance (NMR) is the primary method for distinguishing these isomers. The nitrogen atom induces significant desheilding (downfield shift) on adjacent protons (
Comparative H-NMR Data (in CDCl )
| Feature | 2-Chloropyridine (Eq. 6-Cl) | 3-Chloropyridine | 4-Chloropyridine |
| Symmetry System | ABCD (Four distinct environments) | ABCD (Four distinct environments) | AA'BB' (Two distinct environments) |
| 1H (H6) at ~8.38 ppm | 2H (H2, H6) at ~8.5–8.6 ppm | 2H (H2, H6) at ~8.50 ppm | |
| 1H (H3) at ~7.32 ppm (Shielded) | 1H (H4) at ~7.70 ppm | 2H (H3, H5) at ~7.30 ppm | |
| 1H (H4) at ~7.64 ppm | 1H (H5) at ~7.25 ppm | N/A (Substituted) | |
| Key Coupling ( | |||
| Visual Signature | 1 Doublet (broad), 1 Triplet, 2 Multiplets | 2 distinct low-field signals (H2 is singlet-like) | Two clean doublets (symmetric) |
Technical Insight: The most rapid way to identify 2-chloropyridine is the unique shielding of the proton at position 3 (H3). It is ortho to the chlorine but meta to the nitrogen, appearing significantly upfield (~7.3 ppm) compared to the H2/H6 protons of the 3-isomer.
C-NMR Chemical Shifts (ppm)
| Carbon Position | 2-Chloropyridine | 3-Chloropyridine | 4-Chloropyridine |
| C-Cl (Ipso) | ~151.0 (Deshielded by N & Cl) | ~132.0 (Shielded relative to 2-Cl) | ~144.0 |
| C2 / C6 ( | C6: ~149.8 | C2: ~148.0 / C6: ~147.0 | C2/C6: ~150.5 |
| C3 / C5 ( | C3: ~124.0 | C4: ~134.0 / C5: ~124.0 | C3/C5: ~124.5 |
| C4 ( | C4: ~138.5 | N/A | N/A |
Part 2: Vibrational Spectroscopy (IR) & Electronic Properties
While NMR provides structural connectivity, IR and UV-Vis are critical for assessing purity and electronic transitions, particularly for quality control in batch manufacturing.
Infrared Spectroscopy (FT-IR)
-
C-Cl Stretch:
-
2-Chloropyridine: Strong band at 1045–1050 cm⁻¹ . The proximity to Nitrogen increases the bond force constant due to the inductive effect.
-
3-Chloropyridine: Shifted to ~1020 cm⁻¹ .
-
-
Ring Breathing Modes:
-
Substituent position alters the ring deformation bands in the fingerprint region (600–900 cm⁻¹).
-
2-Cl: Characteristic doublet near 730 cm⁻¹ and 760 cm⁻¹.
-
3-Cl: Strong singlet near 715 cm⁻¹.
-
UV-Vis Absorbance (Methanol)
-
2-Chloropyridine:
nm.[1] The transition is perturbed by the inductive withdrawal of the adjacent chlorine, often suppressing the "shoulder" seen in unsubstituted pyridine. -
3-Chloropyridine:
nm. The conjugation is less disturbed, resulting in a slight bathochromic (red) shift compared to the 2-isomer.
Part 3: Reactivity & Functional Differentiation
For drug development professionals, the spectroscopic difference is a proxy for the reactivity difference.
Nucleophilic Aromatic Substitution ( )
-
2-Chloropyridine: Highly Reactive. The nitrogen atom acts as an electron sink (analogous to the nitro group in chloronitrobenzene), stabilizing the Meisenheimer complex intermediate.
-
Reaction: 2-Cl-Py + R-NH
2-Amino-Py (Facile).
-
-
3-Chloropyridine: Non-Reactive under standard conditions. The negative charge in the intermediate cannot be delocalized onto the nitrogen.
-
Reaction: Requires Buchwald-Hartwig Pd-catalysis.[2]
-
Isomer Identification Workflow (Graphviz)
Figure 1: Decision tree for the rapid identification of chloropyridine isomers using 1H-NMR signal multiplicity and chemical shift logic.
Part 4: Experimental Protocols
Protocol: High-Resolution NMR Sample Preparation
Objective: Obtain resolved coupling constants to differentiate 2-Cl and 3-Cl isomers.
-
Solvent Selection: Use CDCl
(Chloroform-d) neutralized with silver foil if the sample is acid-sensitive, though chloropyridines are generally stable. Avoid DMSO-d for initial identification as its viscosity broadens peaks, obscuring fine coupling ( Hz) seen in 3-chloropyridine. -
Concentration: Dissolve 10 mg of analyte in 0.6 mL of solvent. High concentrations (>50 mg) can cause stacking effects, shifting signals upfield and confusing the diagnosis.
-
Acquisition:
-
Pulse angle: 30°.
-
Relaxation delay (D1): 2.0 seconds (Essential for integration accuracy of the H2/H6 protons which have long T1 times).
-
Scans: 16 (minimum).
-
Protocol: Differentiation via Chemical Derivatization
Objective: Confirm isomer identity if spectroscopy is ambiguous (e.g., in a crude mixture).
-
Reagent: Prepare a solution of Sodium Methoxide (NaOMe) in methanol (1.0 M).
-
Reaction: Add 10 mg of unknown isomer to 0.5 mL of reagent. Heat to 60°C for 30 minutes.
-
Analysis (TLC/LC-MS):
-
2-Chloropyridine: Rapidly converts to 2-Methoxypyridine (Mass shift: -Cl +OMe
113 to 109 amu). -
3-Chloropyridine: Remains Unreacted (Starting material persists).
-
4-Chloropyridine: Converts to 4-Methoxypyridine .
-
References
-
National Institute of Standards and Technology (NIST). (2023). Pyridine, 2-chloro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
University of Calgary. (n.d.). Spectroscopy of Pyridine Derivatives: NMR Data Tables. Department of Chemistry. [Link]
-
Filo Education. (2025). Reactivity of 2-chloropyridine vs 3-chloropyridine in Nucleophilic Substitution. AskFilo Concepts. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
